3-nitrobenzaldehyde (7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone 3-nitrobenzaldehyde (7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone
Brand Name: Vulcanchem
CAS No.: 300701-04-6
VCID: VC21454970
InChI: InChI=1S/C16H15N7O4/c1-3-7-22-12-13(21(2)16(25)19-14(12)24)18-15(22)20-17-9-10-5-4-6-11(8-10)23(26)27/h3-6,8-9H,1,7H2,2H3,(H,18,20)(H,19,24,25)/b17-9+
SMILES: CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])CC=C
Molecular Formula: C16H15N7O4
Molecular Weight: 369.33g/mol

3-nitrobenzaldehyde (7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone

CAS No.: 300701-04-6

Cat. No.: VC21454970

Molecular Formula: C16H15N7O4

Molecular Weight: 369.33g/mol

* For research use only. Not for human or veterinary use.

3-nitrobenzaldehyde (7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone - 300701-04-6

Specification

CAS No. 300701-04-6
Molecular Formula C16H15N7O4
Molecular Weight 369.33g/mol
IUPAC Name 3-methyl-8-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-7-prop-2-enylpurine-2,6-dione
Standard InChI InChI=1S/C16H15N7O4/c1-3-7-22-12-13(21(2)16(25)19-14(12)24)18-15(22)20-17-9-10-5-4-6-11(8-10)23(26)27/h3-6,8-9H,1,7H2,2H3,(H,18,20)(H,19,24,25)/b17-9+
Standard InChI Key JQDMBKOMTCWTPO-RQZCQDPDSA-N
Isomeric SMILES CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])CC=C
SMILES CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])CC=C
Canonical SMILES CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])CC=C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 3-methyl-8-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-7-prop-2-enylpurine-2,6-dione, reflects its intricate architecture. Its molecular formula, C₁₆H₁₅N₇O₄, corresponds to a molecular weight of 369.33 g/mol . Key structural components include:

  • A purine-2,6-dione core (positions 2 and 6 substituted with ketone groups).

  • A 3-methyl group at position 3 of the purine ring.

  • A 7-allyl chain (prop-2-enyl) at position 7.

  • An (E)-3-nitrobenzylidene hydrazine moiety at position 8.

The stereochemistry of the hydrazone linkage (E-configuration) is confirmed by its InChIKey (JQDMBKOMTCWTPO-RQZCQDPDSA-N), which encodes spatial and connectivity data .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number300701-04-6
Molecular FormulaC₁₆H₁₅N₇O₄
Molecular Weight369.33 g/mol
IUPAC Name3-methyl-8-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-7-prop-2-enylpurine-2,6-dione
Canonical SMILESCN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC(=CC=C3)N+[O-])CC=C

Synthesis and Structural Elucidation

Synthetic Routes

While direct literature on this compound’s synthesis is sparse, analogous hydrazones are typically synthesized via condensation reactions between hydrazides and aldehydes/ketones. For example, Nguyen et al. (2022) detailed a six-step protocol for benzo[d]thiazole-containing hydrazones, involving:

  • Cyclization to form heterocyclic cores.

  • Nitro group reduction to amines using Na₂S₂O₄.

  • Acetylation to protect reactive sites.

  • Esterification via Williamson ether synthesis.

  • Hydrazide formation through reflux with hydrazine hydrate.

  • Condensation with aldehydes under acid catalysis .

Applied to this compound, the synthesis would likely involve:

  • Step 1: Preparation of 7-allyl-3-methylpurine-2,6-dione.

  • Step 2: Introduction of a hydrazine group at position 8.

  • Step 3: Condensation with 3-nitrobenzaldehyde under acidic conditions to form the hydrazone bond .

Analytical Characterization

Spectroscopic data for related hydrazones (e.g., FT-IR, NMR) highlight key features:

  • IR: Stretching vibrations for C=O (1670–1700 cm⁻¹), N–H (3200–3300 cm⁻¹), and NO₂ (1520–1350 cm⁻¹) .

  • ¹H NMR: Resonances for allyl protons (δ 5.1–5.9 ppm), aromatic protons (δ 7.5–8.5 ppm), and hydrazone NH (δ 10–11 ppm) .

Physicochemical and Computational Properties

Druglikeness and ADME Profiling

PubChem-derived computed properties provide insights into bioavailability:

Table 2: Computed Physicochemical Properties

PropertyValueRelevance
XLogP31.9Moderate lipophilicity
Hydrogen Bond Donors2Solubility limitations
Hydrogen Bond Acceptors7Polar surface area contributors
Topological Polar Surface Area137 ŲLow blood-brain barrier permeation
Rotatable Bonds5Conformational flexibility

Biological Activity and Hypothesized Applications

Table 3: Comparative Bioactivity of Analogous Hydrazones

Compound ClassTarget MicroorganismsMIC Range (µg/mL)Mechanism Hypotheses
Benzo[d]thiazole hydrazonesGram-positive bacteria8–32Cell wall synthesis inhibition
SalicylhydrazonesE. coli, S. aureus16–64Membrane destabilization

Anticancer and Anti-inflammatory Prospects

Purine derivatives often target kinases and nucleotide-binding proteins. The allyl group may confer reactivity toward thiol-containing enzymes, while the hydrazone moiety could chelate metal ions in catalytic sites .

Research Gaps and Future Directions

Priority Investigations

  • Synthetic Optimization: Develop one-pot methodologies to improve yield beyond the 60–70% typical of multi-step hydrazone syntheses .

  • In Vitro Screening: Prioritize assays against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, etc.) and cancer cell lines (e.g., MCF-7, HeLa).

  • ADMET Profiling: Assess metabolic stability using liver microsomes and cytotoxicity in HEK293 cells.

Computational Modeling Opportunities

  • Molecular docking against E. coli dihydrofolate reductase (PDB: 1RX2).

  • QSAR studies to correlate substituents (allyl, nitro) with bioactivity.

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